molecular formula C16H14N2O2 B12045811 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol

Cat. No.: B12045811
M. Wt: 266.29 g/mol
InChI Key: DNNDGDYDKKEZIL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring and a hydroxyl group (-OH) attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method is the cyclization of 4-methoxyphenylhydrazine with 1-phenyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-one.

    Reduction: Formation of 3-(4-Methoxyphenyl)-1-phenylhydrazine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX). The compound may also interact with receptors in the central nervous system, leading to analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific structural features, such as the methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpyrazol-4-ol

InChI

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)16-15(19)11-18(17-16)13-5-3-2-4-6-13/h2-11,19H,1H3

InChI Key

DNNDGDYDKKEZIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3

Origin of Product

United States

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